![molecular formula C5H3N5O4 B060435 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid CAS No. 161155-32-4](/img/structure/B60435.png)
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, also known as NDPC, is a heterocyclic organic compound that has shown promising results in various scientific research studies. NDPC has a unique structure that makes it a potential candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Direcciones Futuras
There are several future directions for the study of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. One area of research is the development of new drugs and therapies based on the structure of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. Another area of research is the study of the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, which could lead to the development of new treatments for cancer and neurological disorders. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Métodos De Síntesis
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid can be synthesized through a one-pot, three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, ethyl acetoacetate, and nitroethane. The reaction is carried out in the presence of a base and a catalyst, and the product is obtained in good yield. The synthesis of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been optimized to obtain a pure product with high efficiency.
Aplicaciones Científicas De Investigación
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been studied extensively for its potential use in various scientific research applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
161155-32-4 |
|---|---|
Nombre del producto |
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid |
Fórmula molecular |
C5H3N5O4 |
Peso molecular |
197.11 g/mol |
Nombre IUPAC |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C5H3N5O4/c11-5(12)3-1-2(7-8-3)4(9-6-1)10(13)14/h(H,6,9)(H,7,8)(H,11,12) |
Clave InChI |
QQBSADNKEYRGJJ-UHFFFAOYSA-N |
SMILES isomérico |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
SMILES |
C12=C(NN=C1C(=NN2)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
Sinónimos |
Pyrazolo[4,3-c]pyrazole-3-carboxylic acid, 1,4-dihydro-6-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



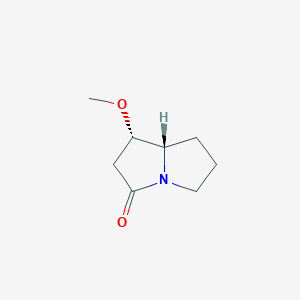
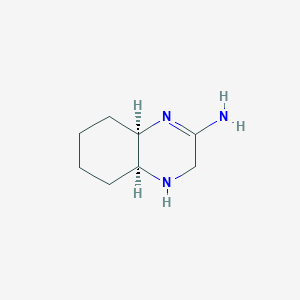

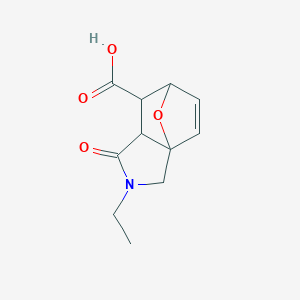

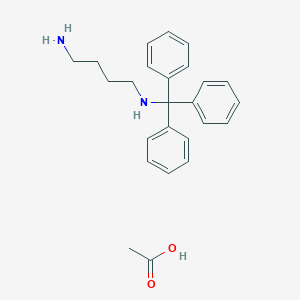
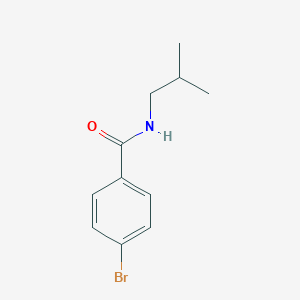
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
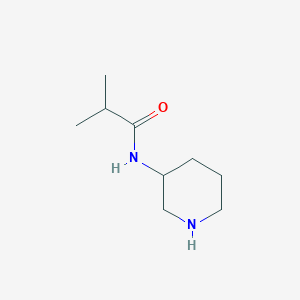
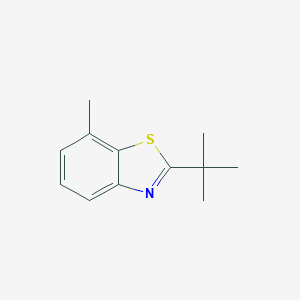
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
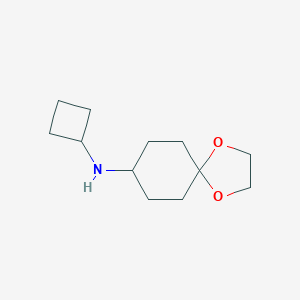
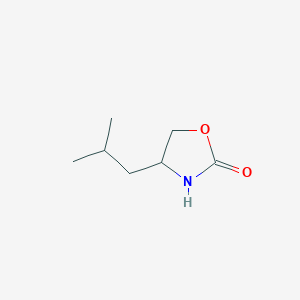
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)